2'-Desoxyisoguanosin

Übersicht

Beschreibung

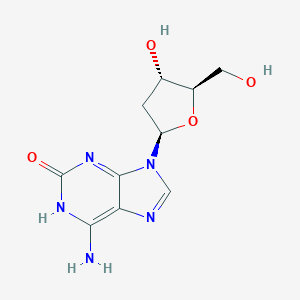

2’-Deoxyisoguanosine is a nucleoside analog, structurally similar to guanosine but with a key difference in the positioning of functional groups. It is an isomer of guanosine, where the C2 carbonyl and C6 amino groups are transposed. This minor structural change results in significant differences in its chemical properties and biological activities .

Wissenschaftliche Forschungsanwendungen

2’-Deoxyisoguanosine has a wide range of applications in scientific research:

Chemistry: It is used in the study of nucleic acid analogs and their properties.

Biology: It plays a role in understanding DNA and RNA interactions, as well as in the study of genetic mutations and repair mechanisms.

Wirkmechanismus

Target of Action

2’-Deoxyisoguanosine, also known as 2-Hydroxydeoxyadenosine, is a purine nucleoside analog It’s known that nucleoside analogs often target nucleic acid synthesis processes, interacting with enzymes such as dna polymerase and reverse transcriptase .

Mode of Action

Studies have shown that it involves nonradiative decay pathways, where the population decays from the excited state through internal conversion to the ground state . This process occurs via two relaxation pathways with lifetimes of hundreds of femtoseconds and less than 2 picoseconds .

Biochemical Pathways

It’s also known that the compound’s photostability is influenced by the presence of an amino group at the C6 position and a carbonyl group at the C2 position of the purine chromophore .

Pharmacokinetics

They are metabolized by various enzymes and excreted primarily through the kidneys .

Result of Action

It’s known that the compound has low potency and specificity in inhibiting tumor cell growth

Action Environment

The action of 2’-Deoxyisoguanosine is influenced by environmental factors such as pH and the presence of certain ions . Studies have shown that the compound’s excited state dynamics are studied in aqueous solution at pH 7.4 and 1.4 . Furthermore, its photostability, an inherent property required to survive the extreme ultraviolet radiation conditions of the prebiotic era, is influenced by the presence of an amino group at the C6 position and a carbonyl group at the C2 position of the purine chromophore .

Biochemische Analyse

Biochemical Properties

Like guanosine, 2’-Deoxyisoguanosine can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations . It shows a wide range of applications including in ionophores, genetics, gel formation, and cancer treatment .

Cellular Effects

It has been found that this nucleoside analogue has low potency and specificity in inhibiting tumor cell growth .

Molecular Mechanism

It is known that the primary relaxation mechanism of 2’-Deoxyisoguanosine involves nonradiative decay pathways, where the population decays from the S1 (ππ*) state through internal conversion to the ground state via two relaxation pathways with lifetimes of hundreds of femtoseconds and less than 2 ps .

Temporal Effects in Laboratory Settings

In laboratory settings, 2’-Deoxyisoguanosine has been shown to be photostable in aqueous solution . The excited state dynamics of 2’-Deoxyisoguanosine involve nonradiative decay pathways, where the population decays from the S1 (ππ*) state through internal conversion to the ground state via two relaxation pathways with lifetimes of hundreds of femtoseconds and less than 2 ps .

Metabolic Pathways

It is known that 2’-Deoxyisoguanosine is involved in the γ-ray radiolysis and Fenton reaction of free nucleosides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyisoguanosine typically involves the nucleophilic attack on the pyridinium α-carbon, leading to the formation of an intermediate compound. This intermediate is then subjected to various reaction conditions to yield the final product . Another method involves the photochemical preparation from adenosine 1-oxide, which is more sensitive to UV light than adenosine .

Industrial Production Methods: Industrial production methods for 2’-Deoxyisoguanosine are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2’-Deoxyisoguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups and the overall molecular structure .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and halogenated compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Vergleich Mit ähnlichen Verbindungen

Guanosine: The parent compound, differing by the positioning of the C2 carbonyl and C6 amino groups.

Isoguanosine: Another isomer with similar structural differences.

2’-Deoxyguanosine: Similar to 2’-Deoxyisoguanosine but with different functional group positioning.

Uniqueness: 2’-Deoxyisoguanosine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biologische Aktivität

2'-Deoxyisoguanosine (dIsoGuo) is a purine nucleoside analog that has garnered attention in biological research due to its potential therapeutic applications, particularly in oncology. This compound is structurally similar to guanosine but features a different arrangement of functional groups, which influences its biological activity. This article provides a comprehensive overview of the biological activities associated with 2'-deoxyisoguanosine, including its mechanisms of action, photophysical properties, and implications in cancer treatment.

The chemical structure of 2'-deoxyisoguanosine is represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N₅O₄ |

| Molecular Weight | 267.24 g/mol |

| Density | 2.08 g/cm³ |

| pKa (acidic) | 4.0 |

| pKa (basic) | 9.9 |

These properties are critical for understanding its behavior in biological systems and its interactions with nucleic acids.

2'-Deoxyisoguanosine exhibits several mechanisms through which it exerts its biological effects:

- Inhibition of DNA Synthesis : As a purine analog, dIsoGuo can be incorporated into DNA strands during replication, leading to chain termination or mispairing, ultimately inhibiting DNA synthesis.

- Induction of Apoptosis : Studies indicate that dIsoGuo can trigger apoptotic pathways in cancer cells, contributing to its antitumor activity .

- Base Pairing Properties : Research has shown that oligonucleotides containing dIsoGuo maintain stability comparable to those with natural nucleotides, suggesting potential applications in gene therapy and molecular biology .

Photophysical Properties

The excited state dynamics of 2'-deoxyisoguanosine have been investigated using various spectroscopic techniques. Key findings include:

- Absorption Spectra : In aqueous solutions at physiological pH (7.4), dIsoGuo exhibits distinct absorption maxima at 292 nm, 247 nm, and 206 nm. These properties are crucial for understanding how dIsoGuo behaves under UV light and its potential photostability .

- Protonation Effects : The photophysical characteristics of dIsoGuo are significantly influenced by protonation states, affecting its electronic relaxation pathways and stability under acidic conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 2'-deoxyisoguanosine:

- Antitumor Activity : A study demonstrated that dIsoGuo effectively inhibited the growth of indolent lymphoid malignancies in vitro. The compound's ability to induce apoptosis was linked to its incorporation into DNA, disrupting normal cellular functions .

- Base Pairing Stability : Research comparing oligonucleotide duplexes containing dIsoGuo versus standard nucleotides found that the former displayed comparable base pairing stability, indicating its viability as a nucleotide substitute in therapeutic applications .

- Thermodynamic Properties : Investigations into modified oligonucleotides containing dIsoGuo revealed favorable thermodynamic characteristics, enhancing their potential use in genetic engineering and synthetic biology applications .

Eigenschaften

IUPAC Name |

6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-7-9(14-10(18)13-8)15(3-12-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFIFWZFCNRPBN-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(NC(=O)N=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147604 | |

| Record name | Adenosine, 1,2-dihydro-2'-deoxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106449-56-3 | |

| Record name | 2′-Deoxy-2,3-dihydro-2-oxoadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106449-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine, 1,2-dihydro-2'-deoxy-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106449563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine, 1,2-dihydro-2'-deoxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.